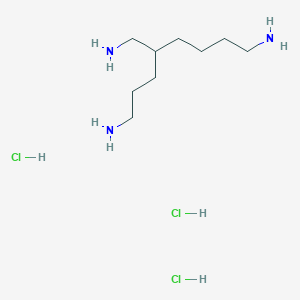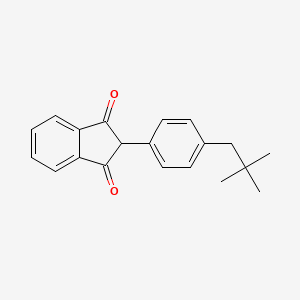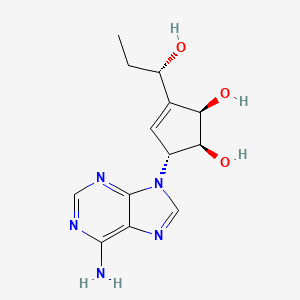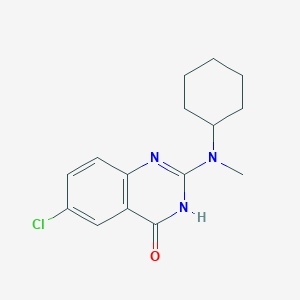![molecular formula C17H19NO3 B11839003 N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine CAS No. 13173-98-3](/img/structure/B11839003.png)
N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a methylene bridge, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid typically involves a multi-step process. One common method is the condensation reaction between 2-hydroxynaphthaldehyde and an amino acid derivative under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-4-methylpentanoic acid is unique due to its specific structural features, such as the naphthalene ring and the methylene bridge
Properties
CAS No. |
13173-98-3 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-10-14-13-6-4-3-5-12(13)7-8-16(14)19/h3-8,10-11,15,19H,9H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
DSRUNLXEJPBYQD-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)CC(C(=O)O)N=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)


![tert-Butyl 1-methyl-5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate](/img/structure/B11838957.png)


![1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B11838964.png)
![1,4-Dioxaspiro[4.5]decan-8-ol, 8-benzo[b]thien-2-yl-](/img/structure/B11838978.png)



![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)

![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)
